Cas no 383129-54-2 (4-(2-ethoxyphenyl)-1,3-thiazol-2-amine)
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiazolamine,4-(2-ethoxyphenyl)-
- 2-Thiazolamine,4-(2-ethoxyphenyl)-(9CI)
- 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine
- Oprea1_378793
- EN300-45170
- Z240125530
- 4-(2-ethoxyphenyl)thiazol-2-amine
- 4-(2-ethoxyphenyl)-1,3-thiazol-2-ylamine
- DTXSID30352726
- AF-399/25108035
- 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine, AldrichCPR
- AKOS000112466
- 383129-54-2
- CS-0249777
-
- Inchi: 1S/C11H12N2OS/c1-2-14-10-6-4-3-5-8(10)9-7-15-11(12)13-9/h3-7H,2H2,1H3,(H2,12,13)
- InChI Key: OVOLGSRVNCMOCY-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1C=CC=CC=1OCC
Computed Properties
- Exact Mass: 220.06716
- Monoisotopic Mass: 220.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 76.4Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 366.4±17.0 °C at 760 mmHg
- PSA: 48.14
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E677565-25mg |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E677565-50mg |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E677565-250mg |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Chemenu | CM519341-1g |
4-(2-Ethoxyphenyl)thiazol-2-amine |
383129-54-2 | 97% | 1g |
$470 | 2023-01-04 | |
| Enamine | EN300-45170-0.05g |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 95.0% | 0.05g |
$106.0 | 2025-03-21 | |
| Enamine | EN300-45170-0.1g |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 95.0% | 0.1g |
$159.0 | 2025-03-21 | |
| Enamine | EN300-45170-0.25g |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 95.0% | 0.25g |
$226.0 | 2025-03-21 | |
| Enamine | EN300-45170-0.5g |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 95.0% | 0.5g |
$356.0 | 2025-03-21 | |
| Enamine | EN300-45170-1.0g |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 95.0% | 1.0g |
$456.0 | 2025-03-21 | |
| Enamine | EN300-45170-2.5g |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
383129-54-2 | 95.0% | 2.5g |
$697.0 | 2025-03-21 |
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine
Introduction to 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine (CAS No. 383129-54-2)
4-(2-ethoxyphenyl)-1,3-thiazol-2-amine, with the CAS number 383129-54-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class of heterocyclic compounds and is characterized by its unique structural features and potential biological activities.
The molecular structure of 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine consists of a thiazole ring fused with a phenyl group substituted with an ethoxy moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, imparts significant chemical stability and reactivity to the molecule. The ethoxy substitution on the phenyl ring adds additional functional groups that can influence the compound's solubility, lipophilicity, and overall biological activity.
In recent years, 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine demonstrated significant anti-inflammatory properties by selectively inhibiting the activity of cyclooxygenase (COX) enzymes. This finding suggests that the compound could be a promising candidate for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond its anti-inflammatory properties, 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine has also shown potential as an antitumor agent. A preclinical study conducted in 2020 evaluated the compound's efficacy against various cancer cell lines, including breast cancer and lung cancer cells. The results indicated that it effectively induced apoptosis and inhibited cell proliferation by targeting multiple signaling pathways involved in tumor growth and survival.
The pharmacokinetic properties of 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine have also been investigated to assess its suitability for drug development. Studies have shown that the compound exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further clinical evaluation. Additionally, preliminary toxicity studies have indicated that it has a favorable safety profile at therapeutic doses.
In terms of synthetic routes, several methods have been developed to produce 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine. One common approach involves the condensation of 2-aminothiophenol with 2-chloroethyl phenyl ether followed by cyclization under appropriate conditions. This synthetic pathway provides a scalable and cost-effective method for producing the compound in sufficient quantities for both research and commercial purposes.
The potential applications of 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine extend beyond pharmaceuticals. In materials science, this compound has been explored for its use in developing novel functional materials due to its unique electronic properties. For example, it has been incorporated into organic semiconductors and photovoltaic materials to enhance their performance.
In conclusion, 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine (CAS No. 383129-54-2) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in advancing various scientific fields.
383129-54-2 (4-(2-ethoxyphenyl)-1,3-thiazol-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)